Methaqualone-D7
Overview
Description
Methaqualone-D7 is a deuterated form of methaqualone, a sedative-hypnotic drug that acts as a central nervous system depressant. Methaqualone was first synthesized in the 1950s and gained popularity in the 1960s and 1970s as a treatment for insomnia and anxiety. This compound is primarily used as an internal standard in analytical chemistry, particularly in toxicology and forensic science, due to its stable isotopic composition .
Mechanism of Action
Target of Action
Methaqualone-D7, similar to its parent compound Methaqualone, primarily targets the GABA_A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in hyperpolarization of the neuron, making it less likely to fire an action potential .
Mode of Action
This compound acts as a positive allosteric modulator at the GABA_A receptors . Instead, it is proposed to act through the transmembrane β(+) / α(–) subunit interface of the receptor, possibly targeting a site overlapping with that of the general anesthetic etomidate .
Biochemical Pathways
Given its similarity to methaqualone, it is likely to enhance the effect of gaba, the primary inhibitory neurotransmitter in the brain . This enhancement leads to increased inhibitory signals in the central nervous system, resulting in sedative and muscle-relaxant effects .
Pharmacokinetics
Methaqualone is known to be rapidly absorbed and distributed in the body . It follows a two-compartment open model with a fairly rapid absorptive phase . The serum elimination curve is biexponential, consisting of a phase predominantly due to distribution and a phase predominantly due to elimination . A steady-state Methaqualone serum concentration profile is observed within the first week .
Result of Action
The activation of GABA_A receptors by this compound leads to a decrease in neuronal excitability, resulting in sedative, hypnotic, and muscle relaxant effects . This can lead to a state of relaxation, sleepiness, and decreased anxiety .
Biochemical Analysis
Biochemical Properties
Methaqualone-D7 interacts with the GABA_A receptors . It acts as a positive allosteric modulator at human α1,2,3,5β2,3γ2S GABA_A receptors . It displays diverse functionalities at the α4,6β1,2,3δ GABA_A receptor subtypes .
Cellular Effects
This compound, similar to barbiturates, is a central nervous system depressant . It has sedative-hypnotic properties, which were first noted in the 1950s . It influences cell function by acting as a general central nervous system depressant .
Molecular Mechanism
This compound does not interact with the benzodiazepine, barbiturate, or neurosteroid binding sites in the GABA_A receptor . Instead, it is proposed to act through the transmembrane β(+) / α(–) subunit interface of the receptor, possibly targeting a site overlapping with that of the general anesthetic etomidate .
Temporal Effects in Laboratory Settings
It is known that the major biotransformation of methaqualone under therapeutic conditions occurs through benzylic and para-hydroxylation of the o-tolyl moiety .
Dosage Effects in Animal Models
It is known that methaqualone, which this compound is derived from, was used effectively for longer periods of time than barbiturates .
Metabolic Pathways
This compound is involved in the metabolic pathways that include benzylic and para-hydroxylation of the o-tolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methaqualone typically involves the condensation of anthranilic acid with o-toluidine in the presence of acetic acid or acetic anhydride. The reaction is catalyzed by polyphosphoric acid, which helps in the removal of water, leading to the formation of methaqualone . For methaqualone-D7, deuterated reagents are used to incorporate deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic composition of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in this compound .
Chemical Reactions Analysis
Types of Reactions: Methaqualone-D7 undergoes various chemical reactions, including:
Oxidation: Methaqualone can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert methaqualone to its corresponding amine derivatives.
Substitution: Methaqualone can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and halogenated analogs .
Scientific Research Applications
Methaqualone-D7 is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of methaqualone in biological samples.
Forensic Science: Used in toxicology studies to detect and quantify methaqualone and its metabolites in forensic samples.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of methaqualone in biological systems.
Comparison with Similar Compounds
Mecloqualone: An analog of methaqualone with similar sedative-hypnotic properties but a shorter duration of action.
Methoxyqualone: Another analog with similar potency and duration of action as methaqualone.
Cl-PPQ (Chloro-Phenyl-Quinazolinone): A potent analog with enhanced pharmacological properties.
Uniqueness: Methaqualone-D7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its stable isotopic composition allows for accurate quantification and analysis in various scientific applications .
Properties
IUPAC Name |
2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,3D,6D,7D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYCTXHKTXCGPB-ZMMMWQAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=NC3=CC=CC=C3C2=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584451 | |
Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-41-8 | |
Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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